![molecular formula C21H25NO4 B1200896 (-)-Argemonine](/img/structure/B1200896.png)
(-)-Argemonine
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Overview
Description
(-)-argemonine is a 2,3,8,9-tetramethoxy-13-methyl-5,6,11,12-tetrahydro-5,11-epiminodibenzo[a,e][8]annulene. It has a role as a plant metabolite. It is an enantiomer of a (+)-argemonine.
Scientific Research Applications
Structural Analysis and Absolute Configuration : The structure of argemonine has been identified as (-)-N-methylpavine, determined through chemical and spectral evidence (Martell, Soine, & Kier, 1967). Further studies have focused on its circular dichroism and absolute configuration, confirming the (1S,5S) configuration of argemonine (Mason, Vane, & Whitehurst, 1967).
Crystal Structure : The crystal structure of (-)-argemonine methiodide has been extensively studied, revealing its orthorhombic crystal system and space group P212121 (Kaneda, Sakabe, & Tanaka, 1976).
Degradation Products : Research on the degradation products of (+ or -)-N-methylpavine has led to the determination of structures of various products encountered during studies on argemonine and N-methylpavine (Abdel-monem & Soine, 1967).
Alkaloid Studies : Studies on Argemone hispida, a plant species, have contributed to the knowledge of the structure of argemonine and its related alkaloids (Schermerhorn & Soine, 1951).
Cytotoxic Effects : Research has been conducted on the cytotoxic effects of alkaloids isolated from Argemone mexicana on human colon cancer cell lines, indicating the potential use of argemonine in cancer research (Singh et al., 2016).
Synthetic Methods : Enantioselective synthesis methods for (-)-argemonine have been developed, which could be important for further pharmacological and chemical studies (Youte et al., 2004).
Pharmacological Studies : Chemical and pharmacological studies on Argemone mexicana have revealed the presence of alkaloids including argemonine, which have various pharmacological effects (Bose et al., 1963).
properties
Product Name |
(-)-Argemonine |
---|---|
Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
(1S,9S)-4,5,12,13-tetramethoxy-17-methyl-17-azatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4,6,10,12,14-hexaene |
InChI |
InChI=1S/C21H25NO4/c1-22-16-6-12-8-18(23-2)20(25-4)10-14(12)17(22)7-13-9-19(24-3)21(26-5)11-15(13)16/h8-11,16-17H,6-7H2,1-5H3/t16-,17-/m0/s1 |
InChI Key |
QEOWCPFWLCIQSL-IRXDYDNUSA-N |
Isomeric SMILES |
CN1[C@H]2CC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C24)OC)OC)OC)OC |
SMILES |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC |
Canonical SMILES |
CN1C2CC3=CC(=C(C=C3C1CC4=CC(=C(C=C24)OC)OC)OC)OC |
synonyms |
argemonine argemonine hemihydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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